

# Unveiling Xanthine Oxidoreductase-IN-3: A Technical Profile

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## Compound of Interest

Compound Name: Xanthine oxidoreductase-IN-3

Cat. No.: B12393220

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitor **Xanthine Oxidoreductase-IN-3** (XOR-IN-3). The information is compiled from publicly available data sheets and scientific literature, offering insights into its biochemical activity, in vivo effects, and the broader context of xanthine oxidoreductase inhibition.

## Core Inhibitor Profile

**Xanthine Oxidoreductase-IN-3** is an orally active and potent inhibitor of xanthine oxidoreductase (XOR).<sup>[1][2][3][4]</sup> Its primary therapeutic potential lies in the research of conditions characterized by hyperuricemia, such as gout.<sup>[1][2][3][4]</sup>

## Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for **Xanthine Oxidoreductase-IN-3**.

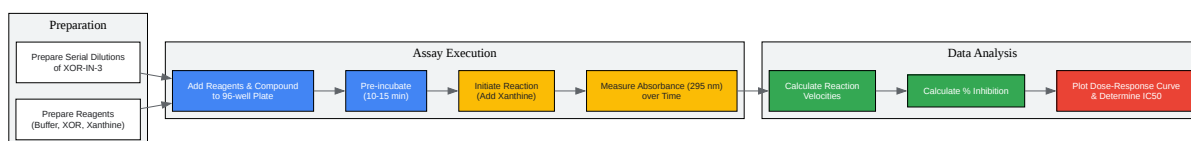
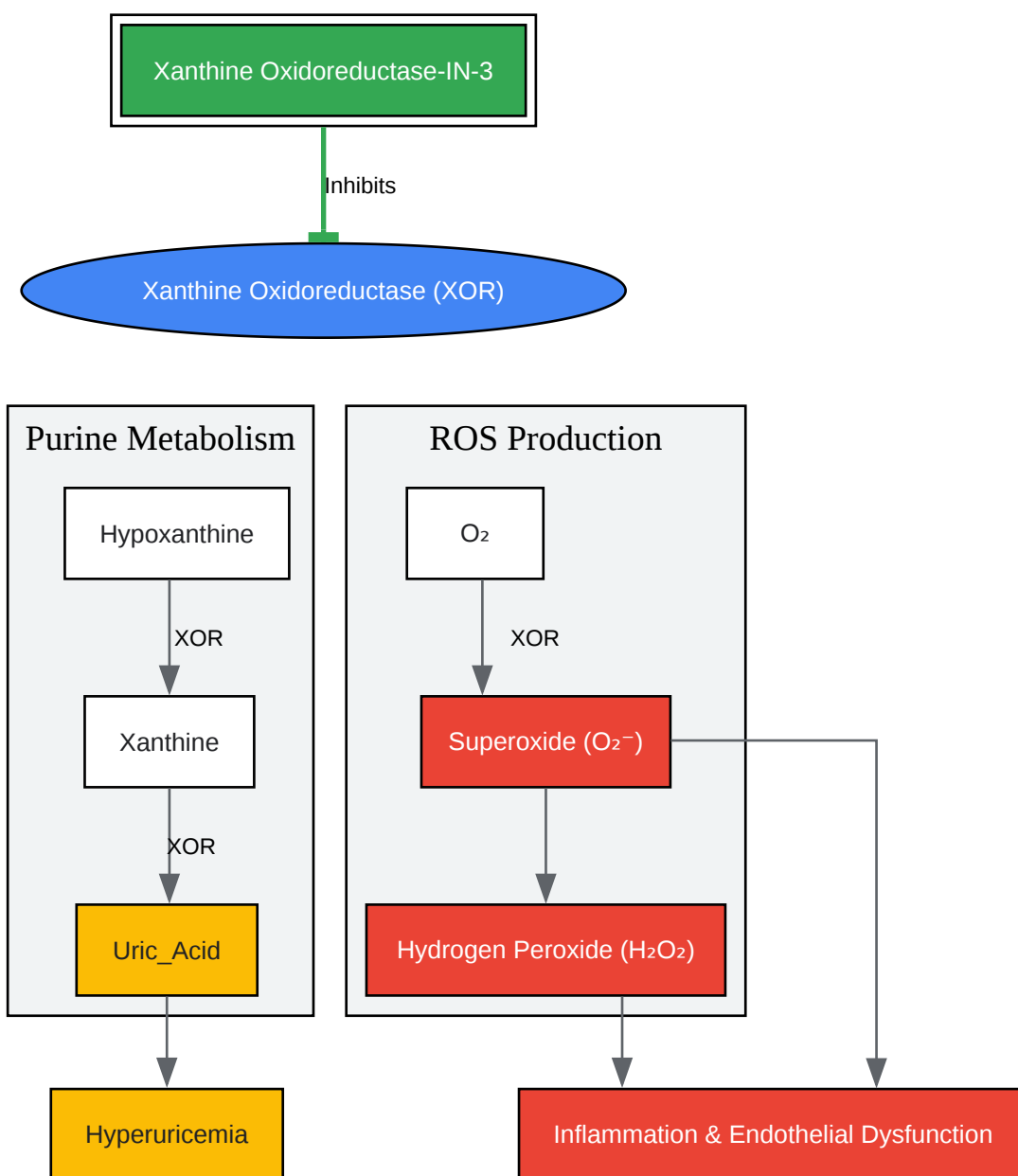
Parameter	Value	Species	Assay Conditions	Source
IC50	26.3 nM	-	In vitro xanthine oxidoreductase enzyme assay	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
In Vivo Efficacy	Uric acid-lowering effect	ICR Mice	5 mg/kg, oral administration in a potassium oxonate and hypoxanthine-induced acute hyperuricemia model. Effect observed from 3 hours post-administration.	<a href="#">[1]</a> <a href="#">[2]</a>

## Mechanism of Action and Signaling Pathways

Xanthine oxidoreductase is a key enzyme in purine metabolism, catalyzing the final two steps that lead to the production of uric acid.[\[5\]](#)[\[6\]](#) It converts hypoxanthine to xanthine and then xanthine to uric acid.[\[5\]](#)[\[6\]](#) In humans, elevated XOR activity can lead to hyperuricemia, a precursor to gout and potentially other metabolic and cardiovascular diseases.[\[6\]](#)

XOR exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[\[5\]](#)[\[6\]](#) Beyond its role in uric acid production, XOR is a significant source of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, particularly in its oxidase form.[\[5\]](#)[\[6\]](#)[\[7\]](#) This ROS production implicates XOR in various physiological and pathophysiological processes, including inflammation, endothelial dysfunction, and cardiovascular disease.[\[6\]](#)[\[7\]](#)[\[8\]](#)

XOR-IN-3, by inhibiting the enzyme, directly reduces the production of uric acid. This mechanism is central to its therapeutic potential in hyperuricemia. Furthermore, by inhibiting XOR, the compound may also modulate downstream signaling pathways that are influenced by XOR-derived ROS.



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